molecular formula C48H76O18 B043633 Dehydrosoyasaponin I CAS No. 117210-14-7

Dehydrosoyasaponin I

Cat. No.: B043633
CAS No.: 117210-14-7
M. Wt: 941.1 g/mol
InChI Key: CROUPKILZUPLQA-MVVLPMKLSA-N
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Description

Dehydrosoyasaponin I is a triterpene glycoside compound that belongs to the class of saponins. It is primarily found in various plants such as Abrus cantoniensis, Medicago sativa, Russell lupine, Desmodium styracifolium, and Phaseolus vulgaris . This compound is known for its diverse biological activities and has been studied extensively for its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: Dehydrosoyasaponin I can be synthesized through the hydrolysis of soyasaponin VI. The process involves the extraction of soyasaponins from plant flour using a suitable solvent, followed by treatment with light to produce this compound . The hydrolytic reaction occurs at the C-22 position, generating 3-hydroxy-2-methyl-4-pyrone (maltol) and this compound .

Industrial Production Methods: Industrial production of this compound involves the extraction of soyasaponins from legume crops such as soybeans. The extracted soyasaponins are then subjected to hydrolysis under controlled conditions to yield this compound .

Chemical Reactions Analysis

Types of Reactions: Dehydrosoyasaponin I undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

    Oxidation: this compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.

    Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions often involve nucleophiles such as halides or amines under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.

Mechanism of Action

Dehydrosoyasaponin I exerts its effects by activating high-conductance, calcium-activated potassium channels (maxi-K channels). The interaction of this compound with these channels involves binding to specific sites accessible from the intracellular side of the channel . This binding increases the open probability of the channels, leading to enhanced potassium ion flux across the membrane. The activation of maxi-K channels by this compound is a high-order reaction, with multiple molecules binding to maximally activate the channel .

Comparison with Similar Compounds

  • Soyasaponin I
  • Soyasaponin VI
  • Soyasapogenol E

Comparison: Dehydrosoyasaponin I is unique among its similar compounds due to its specific ability to activate maxi-K channels. While other soyasaponins like soyasaponin I and soyasaponin VI also exhibit biological activities, this compound’s distinct mechanism of action and higher affinity for maxi-K channels set it apart .

Properties

CAS No.

117210-14-7

Molecular Formula

C48H76O18

Molecular Weight

941.1 g/mol

IUPAC Name

(2S,3S,4S,5R)-6-[[(3S,4S,4aR,6aR,6bS,8aR,12aS,14aR,14bR)-4-(hydroxymethyl)-4,6a,6b,8a,11,11,14b-heptamethyl-9-oxo-2,3,4a,5,6,7,8,10,12,12a,14,14a-dodecahydro-1H-picen-3-yl]oxy]-5-[(2S,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxyoxane-2-carboxylic acid

InChI

InChI=1S/C48H76O18/c1-21-29(52)31(54)35(58)40(61-21)65-37-32(55)30(53)24(19-49)62-41(37)66-38-34(57)33(56)36(39(59)60)64-42(38)63-28-12-13-45(5)25(46(28,6)20-50)11-14-48(8)26(45)10-9-22-23-17-43(2,3)18-27(51)44(23,4)15-16-47(22,48)7/h9,21,23-26,28-38,40-42,49-50,52-58H,10-20H2,1-8H3,(H,59,60)/t21-,23-,24+,25+,26+,28-,29-,30-,31+,32-,33-,34-,35+,36-,37+,38+,40-,41-,42?,44+,45-,46+,47+,48+/m0/s1

InChI Key

CROUPKILZUPLQA-MVVLPMKLSA-N

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@H]([C@H](O[C@H]2O[C@@H]3[C@H]([C@@H]([C@H](OC3O[C@H]4CC[C@]5([C@H]([C@@]4(C)CO)CC[C@@]6([C@@H]5CC=C7[C@]6(CC[C@@]8([C@H]7CC(CC8=O)(C)C)C)C)C)C)C(=O)O)O)O)CO)O)O)O)O)O

SMILES

CC1C(C(C(C(O1)OC2C(C(C(OC2OC3C(C(C(OC3OC4CCC5(C(C4(C)CO)CCC6(C5CC=C7C6(CCC8(C7CC(CC8=O)(C)C)C)C)C)C)C(=O)O)O)O)CO)O)O)O)O)O

Canonical SMILES

CC1C(C(C(C(O1)OC2C(C(C(OC2OC3C(C(C(OC3OC4CCC5(C(C4(C)CO)CCC6(C5CC=C7C6(CCC8(C7CC(CC8=O)(C)C)C)C)C)C)C(=O)O)O)O)CO)O)O)O)O)O

melting_point

272-280°C

physical_description

Solid

Synonyms

dehydrosoyasaponin I
DHS-I

Origin of Product

United States

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